VU0463841
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Overview
Description
VU0463841 is a negative allosteric modulators of mGlu5.
Scientific Research Applications
Lab-Scale Intervention in Scientific Research
- Context: This paper discusses the impact of technology and science on society, emphasizing the importance of addressing social concerns within the research process. It highlights the role of ethical, legal, and social aspects in guiding research and development in emerging fields like genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
Drug Discovery and Development
- Context: This paper provides insights into the evolution of drug research, driven by advancements in molecular biology and genomic sciences. It outlines the process of drug discovery and the impact of biotech firms in bridging the gap between academia and pharmaceutical companies (Drews, 2000).
Advances in Scientific Technologies
- Context: A review of advancements in various scientific technologies, including those relevant to drug development and research. It may provide a broader understanding of the technological context in which compounds like VU0463841 are researched (Cushing, Kolesnichenko, & O'Connor, 2004).
Challenges in Genetic Research
- Context: This paper discusses the challenges posed by variants of uncertain significance (VUS) in genetic research, which is highly relevant in the context of researching new compounds and their genetic implications (Hoffman-Andrews, 2017).
Ethical and Policy Issues in Genetic Testing
- Context: A discussion on the ethical and policy issues related to genetic testing, which could be relevant when considering the applications of new compounds in genetic research and therapy (Cheon, Mozersky, & Cook-Deegan, 2014).
Data Management in Scientific Research
- Context: This paper explores the practices and perceptions of data sharing among scientists, a crucial aspect of modern research that impacts the study of new compounds like this compound (Tenopir et al., 2011).
properties
CAS RN |
1439095-16-5 |
---|---|
Molecular Formula |
C13H8ClFN4O |
Molecular Weight |
290.68 |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea |
InChI |
InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20) |
InChI Key |
KDANLHLWAYNCMV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(F)=CC(C#N)=C1)NC2=NC=C(Cl)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VU0463841, VU-0463841, VU 0463841 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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